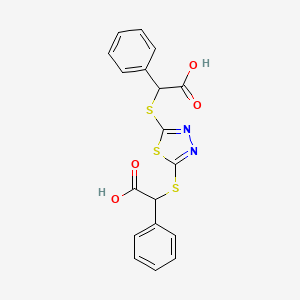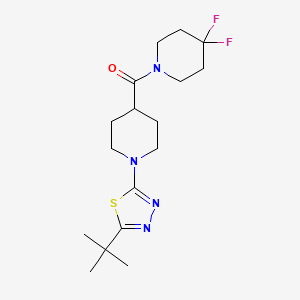![molecular formula C13H11Cl2N5 B15121610 5-chloro-6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B15121610.png)
5-chloro-6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
化学反应分析
Types of Reactions
5-chloro-6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
5-chloro-6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Agrochemistry: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials
作用机制
The mechanism of action of 5-chloro-6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target .
相似化合物的比较
Similar Compounds
5-chloro-6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile: shares structural similarities with other pyrazole and azetidine derivatives.
1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: Another pyrazole derivative with different functional groups.
Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate: A pyrazole derivative with sulfonyl and carboxylate groups.
Uniqueness
The uniqueness of this compound lies in its combination of pyrazole, azetidine, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .
属性
分子式 |
C13H11Cl2N5 |
|---|---|
分子量 |
308.16 g/mol |
IUPAC 名称 |
5-chloro-6-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11Cl2N5/c14-11-4-18-20(8-11)7-10-5-19(6-10)13-12(15)1-9(2-16)3-17-13/h1,3-4,8,10H,5-7H2 |
InChI 键 |
LRHFOXGAHRJCOL-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C2=C(C=C(C=N2)C#N)Cl)CN3C=C(C=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B15121531.png)

![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine](/img/structure/B15121539.png)
![4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B15121542.png)
![5-chloro-N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15121547.png)
![1-benzyl-4-({2-[(cyclopentylmethyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B15121552.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B15121557.png)
![4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15121560.png)

![N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15121569.png)
![(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methanol](/img/structure/B15121577.png)
![6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15121587.png)
![1-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B15121593.png)
![N-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121597.png)
